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Compound of Interest

Compound Name: 2-NITROBENZONITRILE-D4

CAS No.: 1219795-50-2

Cat. No.: B578333 Get Quote

Executive Summary
Analyte: 2-Nitrobenzonitrile-d4 (Internal Standard).[1][2]

Target Application: Trace-level quantitation of 2-Nitrobenzonitrile impurities in API (e.g.,

Olanzapine) or environmental matrices.

Technique: UHPLC-MS/MS (Triple Quadrupole).

Ionization Mode:Positive ESI (Primary for multi-analyte compatibility) and Negative APCI/ESI

(Secondary for ultra-trace sensitivity).
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Property Analyte (Native) Internal Standard (IS)

Compound Name 2-Nitrobenzonitrile 2-Nitrobenzonitrile-d4

CAS Number 612-24-8 1219795-50-2

Formula C₇H₄N₂O₂ C₇D₄N₂O₂

Molecular Weight 148.12 g/mol 152.14 g/mol

Structure
Nitro & Cyano groups on

benzene
Ring-deuterated (d4)

pKa ~ -10 (Cyano N protonation) ~ -10

LogP 1.35 1.35

MS/MS Method Development
3.1. Ionization Strategy: The Polarity Paradox
Developing a method for 2-NBN presents a dichotomy:

Positive Mode (ESI+): Preferred when analyzing 2-NBN alongside basic drugs (like

Olanzapine) to allow a single run. However, the cyano and nitro groups are electron-

withdrawing, making protonation ([M+H]⁺) difficult without acidic mobile phases.

Negative Mode (ESI-/APCI-): Nitroaromatics have high electron affinity and ionize

exceptionally well in negative mode (forming radical anions [M]•⁻). This offers superior

sensitivity for trace impurities but may require polarity switching if the main drug is analyzed

in positive mode.

Protocol Recommendation: This guide provides the Positive ESI transitions as the standard

workflow for impurity profiling, but includes Negative Mode transitions for specialized trace

analysis.

3.2. MRM Transitions Table
Table 1: Optimized MRM Transitions for 2-Nitrobenzonitrile-d4 & Native Analyte
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Compo
und

Polarity
Precurs
or Ion
(m/z)

Product
Ion
(m/z)

Dwell
(ms)

CE (eV)* Type
Mechani
sm

2-NBN-

d4
ESI (+)

153.1

[M+H]⁺
107.1 50 15-20 Quant

Loss of

NO₂

(Neutral

loss 46)

153.1 136.1 50 10-15 Qual

Loss of

OH

(Nitro-

nitrite

rearr.)

153.1 80.1 50 30-35 Qual

Ring

fragment

ation

2-NBN ESI (+)
149.1

[M+H]⁺
103.1 50 15-20 Quant

Loss of

NO₂

149.1 132.1 50 10-15 Qual
Loss of

OH

--- --- --- --- --- --- --- ---

2-NBN-

d4
ESI (-)

152.1

[M]•⁻
122.1 50 10-15 Quant

Loss of

NO

(Radical

loss 30)

152.1 106.1 50 20-25 Qual
Loss of

NO₂

2-NBN ESI (-)
148.1

[M]•⁻
118.1 50 10-15 Quant

Loss of

NO

*Note: Collision Energy (CE) values are instrument-dependent. Perform a ramp (e.g., ±5 eV) to

optimize.
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Detailed Experimental Protocol
4.1. Chromatographic Conditions (UHPLC)
The separation must resolve 2-NBN from the bulk drug matrix to prevent ion suppression.

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex

C18.

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

Mobile Phase B: Acetonitrile (ACN).[3]

Flow Rate: 0.4 mL/min.[4]

Column Temp: 40°C.

Gradient Profile:

0.0 min: 10% B

3.0 min: 90% B (Ramp to elute hydrophobic nitro-aromatics)

4.0 min: 90% B

4.1 min: 10% B

6.0 min: Stop (Re-equilibration)

4.2. Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation may not be clean enough for trace impurity analysis. LLE is

recommended.

Aliquot: Transfer 100 µL of sample (plasma/API solution) to a glass tube.

IS Spike: Add 10 µL of 2-NBN-d4 working solution (100 ng/mL in MeOH).

Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 mins.
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Separation: Centrifuge at 4,000 rpm for 5 mins.

Dry Down: Transfer supernatant to a clean vial; evaporate to dryness under N₂ at 40°C.

Reconstitution: Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Visualization: Method Workflow & Fragmentation
The following diagram illustrates the analytical workflow and the fragmentation logic for the d4-

IS.

Fragmentation Mechanism (d4)
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Fragment
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-NO2
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Caption: Workflow for 2-NBN-d4 analysis including LLE extraction and MS/MS fragmentation

pathway (Loss of Nitro group).

Validation & Troubleshooting
Self-Validating Check: The retention time (RT) of 2-NBN-d4 must match the native 2-NBN

within ±0.05 min. If the d4 peak shifts significantly earlier (>0.1 min), it indicates a "Deuterium

Isotope Effect" on the column, which is rare for d4 but possible.

Cross-Talk: Inject a blank sample immediately after a high concentration standard of Native

2-NBN. If a peak appears in the 153.1 -> 107.1 (IS) channel, your native standard may

contain isotopic impurities (M+4 natural abundance is low, but possible at high

concentrations).

Sensitivity: If ESI+ signal is weak, switch to APCI Negative Mode. Nitro compounds often

show 10-50x higher response in negative mode due to electron capture ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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